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Compound of Interest

Compound Name: NT157

Cat. No.: B609668 Get Quote

Abstract: NT157 is a synthetic, small-molecule tyrphostin identified as a potent, multi-targeted

agent with significant antineoplastic properties demonstrated in extensive preclinical studies. Its

core chemical structure, featuring a thioamide-linked catecholic ring system, underpins a

unique mechanism of action centered on the induced degradation of Insulin Receptor

Substrate (IRS)-1 and IRS-2. This activity effectively uncouples the Insulin-like Growth Factor 1

Receptor (IGF-1R) from its primary downstream signaling cascades, most notably the

PI3K/AKT/mTOR pathway. Beyond its primary targets, NT157 also modulates other critical

oncogenic pathways, including the inhibition of STAT3 and STAT5 activation and the

downregulation of the AXL receptor tyrosine kinase. This guide provides a comprehensive

overview of NT157's chemical structure, its multifaceted mechanism of action, a summary of its

preclinical efficacy, and detailed experimental protocols utilized in its characterization.

Chemical Structure and Properties
NT157 is a tyrphostin derivative, a class of compounds known for inhibiting tyrosine kinases. Its

specific chemical structure confers a multi-pronged attack on cancer signaling pathways. The

key structural features, derived from its systematic name, include two dihydroxyphenyl rings, a

brominated catechol, and a distinctive prop-2-enethioamide linker.[1] Modifications to this core

structure, such as the thioamide group and the specific hydroxylation and halogenation

patterns, are crucial for its biological activity.[1]

Systematic IUPAC Name: (E)-3-(3-bromo-4,5-dihydroxyphenyl)-N-(3,4,5-trihydroxybenzyl)prop-

2-enethioamide[2]
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Table 1: Chemical and Physical Properties of NT157

Property Value Reference

Molecular Formula C₁₆H₁₄BrNO₅S [2]

Molecular Weight 412.26 g/mol [2][3]

CAS Number 1384426-12-3 [2]

Class Tyrphostin [1][4]

Purity 98.0% - 99.38% [2][3][5]

Appearance Yellow solid [2]

Solubility
Soluble in DMSO (up to 82

mg/mL)
[2][3]

| Storage | -20°C (powder) |[2] |

Mechanism of Action and Signaling Pathways
NT157 exhibits a versatile mechanism of action by targeting several key nodes in oncogenic

signaling networks. Its primary and most well-characterized function is the disruption of the

IGF-1R/IRS axis.[1]

Primary Target: IRS-1/2 Degradation
Unlike direct receptor tyrosine kinase inhibitors, NT157 functions by eliminating the crucial

downstream docking proteins IRS-1 and IRS-2.[4][5] This is achieved through a novel, indirect

mechanism:

Allosteric Binding: NT157 binds to an allosteric site on the IGF-1 receptor (IGF-1R).[1]

Conformational Change: This binding induces a conformational change in the receptor,

leading to the dissociation of IRS-1/2.[1]

SHC Recruitment & MAPK Activation: The altered receptor conformation favors the

recruitment of the adapter protein SHC, which in turn activates the MAPK pathway,
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specifically ERK1/2 and JNK1/2.[1]

Serine Phosphorylation: Activated ERK1/2 and JNK1/2 phosphorylate IRS-1 and IRS-2 on

serine residues.[1]

Proteasomal Degradation: This serine phosphorylation marks the IRS proteins for

ubiquitination and subsequent degradation by the proteasome, effectively removing them

from the cell.[1]
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NT157-Induced IRS-1/2 Degradation Pathway.

Modulation of STAT and AXL Signaling
In addition to its primary effect on IRS proteins, NT157 demonstrates a broader inhibitory

profile:

STAT3/STAT5 Inhibition: It reduces the activation of STAT3 and STAT5, key transcription

factors involved in cell proliferation, survival, and immune modulation. This inhibition occurs
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independently of IRS degradation and is linked to the activation of protein phosphatases.[1]

AXL Downregulation: NT157 decreases the expression and activation of AXL, a receptor

tyrosine kinase associated with tumor progression and chemoresistance.[1]

This multi-targeted approach allows NT157 to disrupt several interconnected oncogenic

signaling pathways, potentially reducing the likelihood of acquired drug resistance.
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Multi-Targeted Signaling of NT157.

Preclinical Efficacy Data
NT157 has demonstrated potent antineoplastic effects across a wide range of cancer models

both in vitro and in vivo.
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Table 2: In Vitro Efficacy of NT157 in Cancer Cell Lines

Cell Line Cancer Type Endpoint Result Reference

MG-63, U-2OS Osteosarcoma
Growth
Inhibition (72h)

IC₅₀: 0.3 - 0.8
µM

[5]

LNCaP, PC3 Prostate Cancer Proliferation
Dose-dependent

inhibition

MCF-7, T47D
Breast Cancer

(ERα+)
Growth Inhibition

Potent

suppression
[4]

OVCAR3,

OVCA433
Ovarian Cancer

Proliferation

(MTT)

Significant

reduction at 0.4

& 0.8 µM

HEL, SET2
Myeloproliferativ

e Neoplasm
Cell Viability

Dose-dependent

decrease

| H1299, H460 | Lung Cancer | Cell Viability (48h) | Dose-dependent reduction | |

Table 3: In Vivo Efficacy of NT157 in Preclinical Models

Cancer Model Dosing Regimen Key Findings Reference

LNCaP Xenografts
(Prostate)

50 mg/kg; i.p.;
3x/week for 6
weeks

Significantly
delayed tumor
growth in castrated
mice.

[5]

PC3 Xenografts

(Prostate)

50 mg/kg; i.p.;

3x/week

Augmented sensitivity

to docetaxel.

| Experimental Metastasis Model | Not specified | Reduced tumor weight and lung metastasis. |

[1] |

Key Experimental Protocols
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The characterization of NT157's mechanism and efficacy has relied on a suite of standard

molecular and cellular biology techniques.

Cell Viability (MTT) Assay
This protocol is used to assess the effect of NT157 on cell proliferation and viability.

Cell Seeding: Plate 2 x 10⁴ cells per well in a 96-well plate and allow them to adhere

overnight.

Treatment: Treat cells with varying concentrations of NT157 (e.g., 0.4 µM to 50 µM) or

vehicle control (DMSO) for specified time periods (e.g., 24, 48, or 72 hours).

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate at 37°C for 4

hours.

Solubilization: Stop the reaction by adding 150 µL of 0.1N HCl in anhydrous isopropanol to

solubilize the formazan crystals.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability

is calculated relative to the vehicle-treated control cells.

Western Blotting
This protocol is used to determine the levels of specific proteins (e.g., IRS-1, IRS-2, p-AKT)

following NT157 treatment.

Cell Lysis: Treat cells with NT157 for the desired time and concentration. Harvest and lyse

the cells in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a standard

method (e.g., BCA assay).

SDS-PAGE: Denature 30-80 µg of protein per sample in Laemmli loading buffer and resolve

the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]
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Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane.[4]

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and

incubate with a primary antibody specific to the protein of interest overnight at 4°C.

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence

(ECL) substrate and an imaging system.[4]
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Experimental Workflow for Western Blot Analysis.

Quantitative PCR (qPCR)
This protocol is used to measure changes in gene expression (mRNA levels) in response to

NT157.

RNA Extraction: Treat cells with NT157 and extract total RNA using a reagent like TRIzol or a

column-based kit.

Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using

a reverse transcriptase kit.[4]

qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, specific

primers for the gene of interest, and the cDNA template.[4]

Data Acquisition: Run the reaction on a real-time PCR system.

Analysis: Calculate the relative quantification of gene expression using the 2-ΔΔCT method,

normalizing to a stable housekeeping gene such as GAPDH, HPRT1, or ACTB.

Conclusion and Future Directions
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NT157 is a promising preclinical anticancer agent with a well-defined chemical structure and a

compelling, multi-targeted mechanism of action. By inducing the degradation of the critical

signaling nodes IRS-1 and IRS-2, while also inhibiting STAT and AXL pathways, it effectively

suppresses tumor growth, proliferation, and metastasis in a variety of cancer models.[1] Its

ability to modulate the tumor microenvironment further enhances its therapeutic potential.[1]

The extensive preclinical data, supported by detailed experimental protocols, provides a strong

foundation for its continued development. While no human clinical trial data has been made

publicly available to date, the robust in vitro and in vivo efficacy suggests that NT157 is a

strong candidate for future clinical investigation, both as a monotherapy and in combination

with other anticancer agents.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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